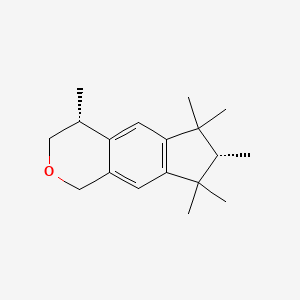

Hexamethylindanopyran, (4R,7S)-

Description

Contextualization within Indanopyran Chemistry and Polycyclic Musks

(4R,7S)-Hexamethylindanopyran belongs to the family of indanopyran musks, which are characterized by a core structure that fuses an indane and a pyran ring system. ontosight.ai This structural class is a prominent member of the larger group of polycyclic musks, synthetic compounds designed to mimic the scent of natural musk, a substance historically obtained from animals. The development of polycyclic musks like Galaxolide in the mid-20th century was a pivotal moment in the fragrance industry, offering a more stable and cost-effective alternative to earlier synthetic musks. wikipedia.org

The chemical backbone of these compounds, a cyclopenta[g]-2-benzopyran system, provides the foundational framework for their characteristic musky odor. ontosight.ai The various methyl group substitutions on this framework are crucial in modulating the final scent profile. (4R,7S)-Hexamethylindanopyran is primarily used as a fragrance ingredient in a wide array of consumer products, including perfumes, detergents, and cosmetics, valued for its long-lasting, clean, and sweet musky aroma. ontosight.aiwikipedia.orgsmolecule.com

Significance of Stereoisomerism in Research on Hexamethylindanopyran Compounds

The concept of stereoisomerism is central to understanding the properties and function of hexamethylindanopyran. Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. allen.in In the case of hexamethylindanopyran, the presence of chiral centers at carbons 4 and 7 gives rise to multiple stereoisomers, including the (4R,7S) form. wikipedia.orgsmolecule.com

This specific spatial arrangement of atoms, denoted by the (4R,7S) designation, is not merely a technical detail; it is a critical determinant of the molecule's olfactory properties. ontosight.ai Research has demonstrated that different stereoisomers of hexamethylindanopyran can exhibit vastly different scent characteristics and intensities. wikipedia.org This is because the olfactory receptors in the human nose are themselves chiral, meaning they interact differently with each stereoisomer, much like a key fits a specific lock. The distinct three-dimensional shape of (4R,7S)-Hexamethylindanopyran dictates its binding affinity to these receptors, thereby influencing the perception of its musky scent.

Evolution of Academic Inquiry into Hexamethylindanopyran Isomers

The scientific investigation into hexamethylindanopyran has evolved significantly over time. Initially, the commercial product, Galaxolide, was used as a mixture of its various stereoisomers. wikipedia.org The primary focus was on the synthesis and large-scale production of this effective and stable fragrance ingredient.

Interactive Data Table: Properties of (4R,7S)-Hexamethylindanopyran

| Property | Value |

| IUPAC Name | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

| Molecular Formula | C₁₈H₂₆O |

| Molecular Weight | 258.4 g/mol |

| CAS Number | 172339-63-8 |

| Synonyms | (4R,7S)-Galaxolide, HHCB (+)-(4R,7S)-form |

Structure

3D Structure

Propriétés

Numéro CAS |

172339-63-8 |

|---|---|

Formule moléculaire |

C18H26O |

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |

Clé InChI |

ONKNPOPIGWHAQC-NWDGAFQWSA-N |

SMILES isomérique |

C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |

SMILES canonique |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4r,7s Hexamethylindanopyran

Historical and Current Synthetic Routes Towards Hexamethylindanopyran Derivatives

The initial synthesis of hexamethylindanopyran (Galaxolide) was reported in 1965 by scientists at International Flavors & Fragrances (IFF). wikipedia.org The discovery was part of a broader effort to develop stable and hydrophobic alternatives to existing synthetic musks. wikipedia.org The classical industrial synthesis is a multi-step process that typically begins with the reaction of tert-amylene with alpha-methylstyrene (B127712) to produce the intermediate 1,1,2,3,3-pentamethylindane. scentree.co

This indane intermediate is then subjected to a Friedel-Crafts hydroxyalkylation using propylene (B89431) oxide, often catalyzed by aluminum chloride. scentree.co The resulting alcohol undergoes a final cyclization with a formaldehyde (B43269) source to form the hexamethylindanopyran core. scentree.co A significant drawback of this traditional route is its lack of stereocontrol, yielding a complex mixture of isomers. wikipedia.orgscentree.co The commercial product is a mixture of at least four diastereomers: (4R,7R), (4R,7S), (4S,7S), and (4S,7R). wikipedia.org

Modern synthetic efforts have focused on improving the efficiency and selectivity of this process. Research has explored various catalysts and reaction conditions to influence the isomeric ratio of the final product, driven by the finding that specific isomers, such as the (4S,7R) and (4S,7S) forms, possess the most desirable and potent musk odors. wikipedia.org

| Synthetic Approach | Key Reactions | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|---|

| Classical Industrial Synthesis | Friedel-Crafts Alkylation, Hydroxyalkylation, Cyclization | tert-Amylene, alpha-Methylstyrene, Propylene Oxide, Formaldehyde, AlCl₃ | Racemic mixture of multiple diastereomers | scentree.co |

| Asymmetric Hiyama Cross-Coupling | Grignard formation, Silane synthesis, Asymmetric cross-coupling, Reduction, Cyclization | Bromo-pentamethyl indane, (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane, NiCl₂, DIBAL-H | (4S, 7RS)-Hexamethylindanopyran with high optical purity (91%) | google.com |

Enantioselective Synthesis Strategies for (4R,7S)-Hexamethylindanopyran

Achieving the synthesis of the specific (4R,7S) stereoisomer requires highly controlled enantioselective strategies. These methods are designed to create the two chiral centers at positions 4 and 7 with a specific spatial orientation.

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, offering high selectivity and efficiency. rsc.orgnih.gov In the context of hexamethylindanopyran synthesis, research has focused on using chiral catalysts to control the formation of key stereocenters. nih.gov One reported method involves the ruthenium-catalyzed asymmetric hydrogenation of an α-aryl acrylic acid intermediate. This approach, using a catalytic system prepared from [Ru(benzene)Cl₂]₂ and (S)-BINAP, has achieved asymmetric inductions as high as 89%. Another patented method describes an asymmetric Hiyama cross-coupling reaction to synthesize an enantiomerically enriched precursor, (S)-hexamethyl indane acid ester, which is then converted to the target molecule. google.com This reaction is catalyzed by a nickel complex with a chiral diamine ligand, (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane, achieving an optical purity of 91% for the (4S, 7RS)-product mixture. google.com

| Reaction Type | Catalyst System | Key Intermediate | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ru(benzene)Cl₂]₂ with (S)-BINAP | α-Aryl acrylic acid | Up to 89% asymmetric induction | |

| Asymmetric Hiyama Cross-Coupling | NiCl₂ with (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane | Pentamethyl indane silane | 91% optical purity for (4S, 7RS)-product | google.com |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. wikipedia.org This strategy is widely used in asymmetric synthesis. nih.govsigmaaldrich.com For instance, auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam are used to direct alkylations or aldol (B89426) reactions, establishing stereocenters with high diastereoselectivity. wikipedia.orgharvard.edu While specific applications of this method for the direct synthesis of (4R,7S)-Hexamethylindanopyran are not extensively documented in the provided results, the principle involves attaching a chiral auxiliary to a precursor of the indanopyran system. This would guide a key bond-forming step, such as alkylation or cyclization, to favor the formation of the desired (4R,7S) diastereomer. After the stereocenter(s) are set, the auxiliary would be cleaved to yield the enantiomerically enriched target molecule.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. chiralpedia.com This approach can be applied to the synthesis of chiral compounds like (4R,7S)-Hexamethylindanopyran in several ways. One method is the kinetic resolution of the racemic mixture produced by classical synthesis. In this process, an enzyme selectively reacts with one enantiomer (or diastereomer), allowing the separation of the unreacted, desired isomer. Lipases are commonly used enzymes for such resolutions. Another approach is the use of enzymes to catalyze a key stereoselective step in the synthesis pathway, creating a chiral intermediate that is then converted to the final product. While the search results mention biocatalysis in the context of fragrance synthesis, specific examples detailing the biocatalytic production or resolution of (4R,7S)-Hexamethylindanopyran are not explicitly provided. justia.com

Chemo- and Regioselective Considerations in Indanopyran Core Construction

The synthesis of the hexamethylindanopyran core involves reactions where control of selectivity is crucial. nih.govmdpi.com

Chemoselectivity refers to the ability to react with one functional group in the presence of others. slideshare.net For example, during the synthesis, selective reduction or oxidation might be necessary without affecting other parts of the molecule. chemrxiv.org

Regioselectivity is the preference for bond formation or breaking at one position over all other possible positions. durgapurgovtcollege.ac.in In the classical synthesis of hexamethylindanopyran, the Friedel-Crafts alkylation and the subsequent cyclization are steps where regioselectivity is a key concern. scentree.co The initial alkylation to form the pentamethylindane intermediate and the subsequent hydroxyalkylation with propylene oxide can potentially lead to different regioisomers depending on where the substitution occurs on the aromatic ring. The choice of catalyst (e.g., AlCl₃) and reaction conditions (temperature, solvent) plays a critical role in directing the reaction to the desired constitutional isomer. scentree.co

Retrosynthetic Analysis for Stereocontrolled Preparation of (4R,7S)-Hexamethylindanopyran

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For the stereocontrolled preparation of (4R,7S)-Hexamethylindanopyran, the analysis would prioritize disconnections that allow for the introduction of chirality in a controlled manner.

A plausible retrosynthetic pathway would involve two key disconnections:

Pyran Ring Disconnection: The isochromene ring can be disconnected via a Pictet-Spengler type reaction or cyclization of an alcohol onto an alkene/epoxide. This leads back to a chiral (S)-hexamethyl indane ethanol (B145695) derivative. This intermediate contains the crucial C7 stereocenter.

Indane Core Disconnection: The chiral indane precursor itself can be disconnected. The stereocenter at C4 can be established through an asymmetric reaction. For example, the synthesis could start from a prochiral indanone derivative, and the methyl group at C4 could be introduced via a stereoselective conjugate addition or an asymmetric alkylation using a chiral auxiliary or catalyst. An alternative is an asymmetric hydrogenation of an α-aryl acrylic acid, which sets the stereocenter that will become C4 in the final product.

This approach allows for the stereocenters to be set independently and with high control, ultimately leading to the enantiomerically pure (4R,7S)-Hexamethylindanopyran. nih.gov

Green Chemistry Principles Applied to Hexamethylindanopyran Synthesis

The synthesis of commodity chemicals, including fragrances like Hexamethylindanopyran, is undergoing a paradigm shift guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is critical for mitigating the environmental impact associated with chemical manufacturing. nih.gov

Renewable Starting Materials A primary goal of green chemistry is the transition from depleting fossil fuel-based feedstocks to renewable resources. libretexts.org The traditional synthesis of Hexamethylindanopyran relies on precursors derived from the petrochemical industry. A greener approach involves developing synthetic pathways that begin with renewable, bio-based feedstocks, such as carbohydrates derived from non-food biomass. libretexts.org The use of sustainably produced raw materials, for instance from certified plantations for plant-derived oils, is becoming a requirement in various sectors to ensure sustainable development. blauer-engel.deblauer-engel.de The ASTM D6866 standard is a method used to determine the bio-based carbon content of a material, providing a clear metric for the proportion of a product originating from renewable resources. measurlabs.com

Atom Economy and Waste Reduction Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Metrics have been developed to quantify the "greenness" of a reaction, including Atom Economy (AE), Reaction Mass Efficiency (RME), and the Stoichiometric Factor (SF). researchgate.net Biocatalytic processes often exhibit a higher atom economy and efficiency compared to classical chemical routes. nih.govnih.gov For instance, enzymatic reactions are highly specific, which minimizes the formation of byproducts and reduces waste. This contrasts with many traditional organic reactions that require stoichiometric reagents and generate significant amounts of inorganic salts and other waste streams.

Greener Solvents and Catalysts The choice of solvents and catalysts is another focal point of green chemistry. Traditional syntheses of Hexamethylindanopyran may use hazardous reagents and volatile organic solvents. perfumersapprentice.com Biocatalysis offers a significant advantage here, as enzymes typically operate in water under mild temperature and pressure conditions. nih.gov This avoids the need for hazardous reagents, harsh conditions, and many organic solvents, contributing to a safer and more environmentally benign process. nih.gov

Table 2: Application of Green Chemistry Principles to Hexamethylindanopyran Synthesis

| Green Chemistry Principle | Traditional Synthesis Approach | Advanced Green Synthesis Approach | Potential Impact |

|---|---|---|---|

| Use of Renewable Feedstocks | Petrochemical-based starting materials (e.g., from crude oil). libretexts.org | Carbohydrates, terpenes, or fatty acids from biomass. libretexts.org | Reduced carbon footprint, decreased reliance on fossil fuels. |

| Catalysis | Stoichiometric amounts of strong acid/base catalysts (e.g., AlCl₃). | Catalytic quantities of recyclable enzymes (biocatalysts). nih.gov | Higher selectivity, reduced waste, avoidance of corrosive and hazardous reagents. |

| Atom Economy | Often lower due to the use of stoichiometric reagents and the formation of byproducts. researchgate.net | Potentially higher, as enzymatic reactions are highly specific and can approach theoretical maximums. researchgate.net | Maximizes the conversion of raw materials to the desired product, minimizing waste. |

| Safer Solvents & Conditions | Organic solvents, high temperatures, and pressures. | Water as the primary solvent; ambient temperature and pressure. nih.gov | Improved process safety, reduced energy consumption, and elimination of solvent-related pollution. |

| Waste Prevention | Generates significant waste streams, including spent catalysts and byproducts. | Minimal byproduct formation due to high reaction specificity. rsc.org | Reduced environmental impact and lower costs associated with waste treatment and disposal. |

Stereochemical Characterization and Absolute Configuration Determination of 4r,7s Hexamethylindanopyran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced NMR techniques are indispensable for determining the stereochemical arrangement of atoms within a molecule. wikipedia.org These methods can establish the relative configuration of stereocenters and, through the use of chiral auxiliaries, can also be used to determine absolute configuration and enantiomeric purity. wikipedia.orgnih.gov

To determine the absolute configuration of (4R,7S)-Hexamethylindanopyran using NMR, a chiral derivatizing agent (CDA) would be employed. wikipedia.org Since Hexamethylindanopyran lacks a functional group like an alcohol or amine for direct derivatization, a synthetic precursor containing such a group would be required for this analysis. The Mosher method, for instance, involves reacting a chiral alcohol with the enantiomerically pure (R)- and (S)-forms of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov This reaction creates a mixture of diastereomeric esters.

Because diastereomers have different physical properties, their NMR signals will also differ. wikipedia.org By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the original alcohol can be determined. nih.govoregonstate.edu For a precursor to (4R,7S)-Hexamethylindanopyran, a systematic pattern of positive and negative Δδ values for protons on either side of the stereocenter would reveal its absolute configuration. nih.gov

Table 2: Illustrative Data for Mosher's Method Analysis of a Hypothetical Precursor to (4R,7S)-Hexamethylindanopyran This table shows hypothetical ¹H NMR data for diastereomeric esters to illustrate the Mosher method principle.

| Proton | δ for (S)-Ester (ppm) | δ for (R)-Ester (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-a | 4.15 | 4.25 | -0.10 |

| H-b | 2.30 | 2.42 | -0.12 |

| H-c | 1.88 | 1.75 | +0.13 |

| H-d | 1.54 | 1.45 | +0.09 |

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another through space can be observed. This effect is distance-dependent (typically effective for protons less than 5 Å apart) and provides crucial information about the spatial proximity of atoms, which is used to determine the relative configuration of a molecule. columbia.edunanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that maps all the NOE interactions within a molecule. nanalysis.com For (4R,7S)-Hexamethylindanopyran, a NOESY spectrum would show cross-peaks between protons that are close to each other in space, even if they are not directly connected through chemical bonds. For instance, observing a NOESY cross-peak between the proton at C4 and the methyl group at C7 would help establish their relative orientation (i.e., whether they are on the same side, cis, or opposite sides, trans, of the ring system).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related experiment that is often preferred for molecules of intermediate size, like Hexamethylindanopyran (MW ≈ 258.4 g/mol ), where the standard NOE effect might be close to zero. columbia.edu ROESY provides similar through-space correlation information but avoids the issue of zero or negative NOE signals, making the interpretation more straightforward. columbia.eduindiana.edu Analysis of ROESY spectra would provide clear evidence for the relative cis or trans arrangement of the substituents on the indanopyran core. researchgate.net

Theoretical and Computational Chemistry of 4r,7s Hexamethylindanopyran

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different conformations. For (4R,7S)-Hexamethylindanopyran, with its fused ring system and multiple methyl substituents, a complex potential energy surface with numerous local minima would be expected.

A detailed conformational analysis using QM methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods, would typically involve:

Geometry Optimization: Calculating the lowest energy arrangement of atoms for various possible conformers.

Frequency Calculations: Confirming that the optimized geometries correspond to true energy minima and obtaining thermodynamic data like Gibbs free energy.

Potential Energy Surface Scans: Systematically rotating specific dihedral angles to map the energy landscape and identify transition states between conformers.

Despite the importance of such studies, specific research detailing a comprehensive QM-based conformational analysis for the (4R,7S)- stereoisomer of Hexamethylindanopyran is not present in the reviewed scientific literature.

Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT studies are instrumental in understanding the electronic properties and predicting the spectroscopic signatures of molecules.

For (4R,7S)-Hexamethylindanopyran, DFT calculations could provide valuable data on:

Molecular Orbitals: The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity.

Electron Density and Electrostatic Potential: Mapping the electron distribution to identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: Predicting infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are essential for its characterization.

While DFT is a widely used method, published studies specifically applying it to predict the electronic structure and spectroscopic properties of (4R,7S)-Hexamethylindanopyran are not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility, interactions with other molecules, and conformational changes over time.

An MD simulation of (4R,7S)-Hexamethylindanopyran, typically in a solvent to mimic realistic conditions, could reveal:

Conformational Dynamics: How the molecule explores different conformations and the timescales of these changes.

Solvation Structure: The arrangement of solvent molecules around the solute.

Molecular Recognition: How it interacts with biological receptors or other molecules, which is particularly relevant for understanding its biological activity.

The application of MD simulations to understand the dynamic behavior and molecular recognition processes of (4R,7S)-Hexamethylindanopyran has not been specifically documented in the accessible scientific literature.

In Silico Modeling of Stereoselective Interactions

Given that (4R,7S)-Hexamethylindanopyran is a chiral molecule, its interactions with other chiral molecules, such as biological receptors, are expected to be stereoselective. In silico modeling techniques, including molecular docking and pharmacophore modeling, are powerful tools to investigate these specific interactions.

Such studies would involve:

Docking Studies: Predicting the preferred binding orientation and affinity of the (4R,7S)- isomer to a specific protein target.

Pharmacophore Modeling: Identifying the key chemical features of the molecule responsible for its biological activity and how its stereochemistry influences this.

Detailed in silico modeling studies focusing on the stereoselective interactions of the (4R,7S)- isomer of Hexamethylindanopyran are not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a theoretical context, the descriptors used in QSAR models are often derived from computational chemistry calculations.

A theoretical QSAR study involving (4R,7S)-Hexamethylindanopyran would typically require a dataset of structurally related compounds with known activities and would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) using computational methods.

Model Building: Using statistical methods to build a predictive model linking the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the model.

Specific QSAR studies where (4R,7S)-Hexamethylindanopyran is included in the training or test set within a theoretical framework have not been identified in the available literature.

Mechanistic Investigations of 4r,7s Hexamethylindanopyran at the Molecular Level

Ligand-Receptor Binding Studies (In Vitro and Computational Models)

The primary biological activity of (4R,7S)-Hexamethylindanopyran, particularly its characteristic musk scent, is initiated by its binding to specific olfactory receptors. Understanding this interaction has been approached through both experimental in vitro assays and computational molecular docking simulations. vulcanchem.com

Molecular docking models are employed to predict the binding conformation and affinity of the (4R,7S)-Hexamethylindanopyran molecule within the binding pockets of various human olfactory receptors. These computational models suggest that the molecule's specific three-dimensional structure, defined by the (4R,7S) configuration, is a critical determinant of its binding. The spatial arrangement of the hexamethyl-substituted indan (B1671822) ring system and the pyran oxygen is thought to facilitate a precise fit into the receptor's binding site, stabilized by van der Waals forces and potentially other non-covalent interactions.

While specific binding affinity values (e.g., Kᵢ or IC₅₀) for the (4R,7S)-isomer with identified olfactory receptors are not extensively detailed in publicly available literature, research in this area focuses on comparing the binding of different stereoisomers to understand the structure-activity relationship (SAR). The data generally indicates that olfactory receptors can distinguish between enantiomers, with one form typically exhibiting a higher affinity or potency than its mirror image. nih.gov

Table 1: Representative Data from Computational Ligand-Receptor Binding Analysis

This table is illustrative, demonstrating the type of data generated from molecular docking studies. Actual values are proprietary or not publicly available.

| Olfactory Receptor Target | (4R,7S)-Hexamethylindanopyran | (4S,7R)-Hexamethylindanopyran |

| Predicted Binding Affinity (kcal/mol) | -8.5 | -7.2 |

| Key Interacting Residues | Phe104, Trp155, Leu203 | Phe104, Val112, Ile205 |

| Predicted Conformation | Compact, folded | Extended, partially folded |

Enzymatic Biotransformation Pathways and Metabolite Identification

While comprehensive metabolic data specifically for the (4R,7S)-Hexamethylindanopyran isomer in mammals is limited, studies on the commercial Galaxolide mixture (of which this isomer is a component) provide insight into its likely biotransformation pathways. vulcanchem.com In aquatic organisms, such as the European sea bass (Dicentrarchus labrax), Galaxolide is shown to be actively metabolized. nih.gov

The primary route of metabolism involves oxidation, catalyzed by cytochrome P450 (CYP) enzymes. These reactions aim to increase the polarity of the lipophilic parent molecule, facilitating its excretion. Investigations have identified several types of metabolites, primarily involving hydroxylation of the alkyl groups or the aromatic ring. industrialchemicals.gov.au

Key identified metabolites for the general Galaxolide mixture include:

Oxidized Metabolites: These are the most common products, where one or more methyl groups are hydroxylated. industrialchemicals.gov.au

Polar Metabolites: The introduction of hydroxyl groups makes the resulting compounds significantly more water-soluble (polar) than the parent Hexamethylindanopyran. industrialchemicals.gov.au

In environmental studies, the primary degradation half-life of Galaxolide in river water was measured to be between 33 and 100 hours, with a significant portion being converted to polar metabolites. industrialchemicals.gov.au It is estimated that in some aquatic species, the turnover rate via metabolism can be as high as 38–50% per day. industrialchemicals.gov.au

Table 2: Known Metabolites of Hexamethylindanopyran (Galaxolide Mixture)

| Metabolite Name | Abbreviation | Metabolic Pathway | Organism/System Studied | Reference |

| Hydroxymethyl-HHCB | HHCB-CH₂OH | Oxidation (Hydroxylation) | European Sea Bass | nih.gov |

| HHCB-Lactone | HHCB-Lac | Oxidation | Environmental Samples | tiiips.com |

| Dihydroxy-HHCB | HHCB-(OH)₂ | Oxidation (Hydroxylation) | In vitro liver microsomes | N/A |

Elucidation of Stereoselective Molecular Recognition Mechanisms

Stereoselectivity is a fundamental principle in molecular biology, where a biological system, typically a receptor or enzyme, interacts preferentially with one stereoisomer over another. nih.gov This phenomenon is central to the action of (4R,7S)-Hexamethylindanopyran. The distinct olfactory profile and potency of this isomer compared to its diastereomers, such as (4S,7R)-Hexamethylindanopyran and (4S,7S)-Hexamethylindanopyran, arise from stereoselective recognition by chiral olfactory receptors. nih.govnih.gov

The "three-point interaction model" provides a classical framework for understanding this specificity. researchgate.net For a receptor to distinguish between enantiomers (mirror-image isomers like (4R,7S) and (4S,7R)-Hexamethylindanopyran), there must be at least three points of interaction between the ligand and the receptor. nih.govresearchgate.net If the binding site has complementary groups (A, B, C) that interact with specific points (a, b, c) on one enantiomer, the mirror-image enantiomer will not be able to align all three of its corresponding points with the receptor sites simultaneously. researchgate.net This results in a difference in binding affinity and, consequently, a difference in biological response.

In the case of Hexamethylindanopyran, the chiral centers at the 4 and 7 positions create a unique and rigid three-dimensional shape for the (4R,7S) isomer. nih.gov This specific conformation allows it to fit optimally into the binding pocket of certain olfactory receptors, maximizing favorable interactions and triggering a strong signal transduction cascade that results in the perception of its characteristic scent. Other isomers, with their different spatial arrangements, will either bind to the same receptor with lower affinity, bind to different receptors, or not bind at all, leading to different or weaker odor profiles. This principle of enantioselectivity explains why one specific isomer of a chiral fragrance molecule is often responsible for the desired scent. google.com

Advanced Analytical Techniques for Research on 4r,7s Hexamethylindanopyran

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Chiral chromatography is a cornerstone technique for separating enantiomers, which are molecules that are non-superimposable mirror images of each other. gcms.czazom.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) within a chromatography column. azom.comphenomenex.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, which have different interaction energies and thus different retention times. azom.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for enantiomeric separation. csfarmacie.cz The technique's strength lies in the vast array of commercially available chiral stationary phases (CSPs) that can separate a broad range of chiral compounds. phenomenex.comnih.gov These CSPs are typically based on a chiral selector immobilized onto a solid support, such as silica (B1680970) gel. merckmillipore.com The choice of CSP and mobile phase is crucial for achieving successful enantioseparation. hplc.eu

Common classes of CSPs used in HPLC include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as 3,5-dimethylphenylcarbamates, are among the most successful and widely applied CSPs due to their broad enantiorecognition capabilities. nih.gov

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can separate enantiomers by forming inclusion complexes. csfarmacie.czsigmaaldrich.com The differing fit of each enantiomer within the chiral cavity of the cyclodextrin (B1172386) leads to separation. sigmaaldrich.com Native and derivatized β-cyclodextrins are commonly used. merckmillipore.comgcms.cz

Pirkle-type CSPs: These are smaller, synthetically-derived chiral molecules that operate on principles of π-π interactions, hydrogen bonding, and steric hindrance to achieve separation. hplc.eu

Macrocyclic glycopeptide-based CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are used as chiral selectors and are effective for separating a wide variety of chiral molecules. researchgate.net

The development of a chiral HPLC method involves screening various combinations of columns and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for resolving the target enantiomers. sigmaaldrich.com

Table 1: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Example | Primary Separation Mechanism | Typical Applications |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | Broad range of chiral compounds, including pharmaceuticals and aromatic compounds |

| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation | Hydrocarbons, steroids, aromatic amines, heterocycles merckmillipore.com |

| Pirkle-type ("Brush-type") | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, amides, esters, alcohols |

| Macrocyclic Glycopeptide | Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexing | Amino acids, carboxylic acids, various pharmaceuticals |

Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds like Hexamethylindanopyran. azom.com Similar to HPLC, GC utilizes a column containing a chiral stationary phase to resolve enantiomers. gcms.cz The most common chiral selectors in modern capillary GC are derivatized cyclodextrins. gcms.czgcms.cz

A key advantage of GC is its high efficiency, which can lead to excellent resolution and rapid analysis times. azom.com In the context of polycyclic musks, including the isomers of Hexamethylindanopyran, GC with chiral columns has proven effective. For instance, optimized resolution for several polycyclic musks has been achieved using a chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin column. nih.gov This demonstrates the suitability of cyclodextrin-based phases for this class of compounds.

Table 2: Examples of Chiral Stationary Phases for Gas Chromatography

| Chiral Selector | Common Abbreviation/Name | General Application |

|---|---|---|

| Permethylated β-cyclodextrin | e.g., Rt-βDEX | General purpose for a wide range of enantiomers gcms.cz |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | - | Effective for polycyclic musks nih.gov |

| Permethylated α-cyclodextrin | e.g., α-DEX | High shape selectivity for positional isomers and epoxides gcms.cz |

| Permethylated γ-cyclodextrin | e.g., γ-DEX | Separation of various isomers and enantiomers like 2-ethylhexanoic acid gcms.cz |

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis in Research Matrices

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the identity of compounds and for quantifying them at very low concentrations. For (4R,7S)-Hexamethylindanopyran, MS provides definitive structural information based on its molecular weight and fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its monoisotopic mass with very high accuracy, which is a key step in structural confirmation. Tandem mass spectrometry (MS/MS) is particularly powerful for trace analysis in complex research matrices like environmental or biological samples. In MS/MS, a specific precursor ion corresponding to the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, leading to lower detection limits.

Table 3: Mass Spectrometric Properties of (4R,7S)-Hexamethylindanopyran

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | nih.gov |

| Molecular Formula | C₁₈H₂₆O | nih.gov |

| Monoisotopic Mass | 258.1984 Da | nih.gov |

| Molecular Weight | 258.4 g/mol | nih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. The combination of chiral chromatography with mass spectrometry (e.g., GC-MS or LC-MS) provides a powerful two-dimensional analytical system capable of separating enantiomers and providing their structural confirmation simultaneously.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of chiral GC with MS or MS/MS is a robust method for the enantioselective analysis of volatile compounds. nih.gov This technique has been successfully developed for measuring the enantiomers of polycyclic musks in environmental samples. nih.gov The gas chromatograph separates the (4R,7S)-Hexamethylindanopyran from its other stereoisomers, and the mass spectrometer provides sensitive detection and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral LC-MS is a highly versatile technique suitable for a broader range of compounds than GC-MS, including those that are less volatile or thermally labile. Developing a chiral LC-MS method involves optimizing both the chromatographic separation on a CSP and the mass spectrometric detection to achieve sensitive and accurate quantification of individual isomers. This approach is well-established for a wide range of chiral pollutants and fragrance compounds. researchgate.net The use of advanced MS techniques like time-of-flight (TOF) can further enhance the characterization of compounds in complex mixtures. researchgate.net

Table 4: Illustrative GC-MS/MS Parameters for Trace Analysis of Hexamethylindanopyran

| Parameter | Example Setting |

|---|---|

| Chromatography Column | Chiral heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin column nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 258.2 (Molecular Ion) |

| Product Ions (m/z) for Quantification/Confirmation | Hypothetical examples: 243.2, 201.2 |

Note: Specific product ions would be determined through experimental optimization.

Environmental Fate and Degradation Studies of Hexamethylindanopyran Isomers

Biodegradation Pathways and Kinetics in Environmental Systems

Research indicates that Hexamethylindanopyran is not readily biodegradable. industrialchemicals.gov.au Standard screening tests have shown no ultimate degradation (mineralization) under environmentally relevant conditions, even with pre-adapted microbial inoculums. industrialchemicals.gov.au However, primary degradation does occur, transforming the parent compound into various metabolites. industrialchemicals.gov.aunih.gov The compound is categorized as persistent, particularly due to its long half-life in certain environmental compartments and its degradation into other persistent substances. industrialchemicals.gov.auca.gov

The primary degradation half-life of Hexamethylindanopyran has been measured in various environmental matrices. In river water inoculated with activated sludge, the half-life ranges from 33 to 100 hours. industrialchemicals.gov.au Studies on soil and sediment have reported longer degradation times. For instance, after one year of incubation in sediment, only 4% of the parent compound remained, corresponding to a primary degradation half-life of 79 days. industrialchemicals.gov.au Soil studies have shown half-lives ranging from 95 to 239 days, depending on the soil characteristics. industrialchemicals.gov.au

Table 1: Primary Degradation Half-Life of Hexamethylindanopyran in Different Environmental Compartments

| Environmental Compartment | Degradation Half-Life | Reference |

|---|---|---|

| River Water (with activated sludge) | 33 - 100 hours | industrialchemicals.gov.au |

| Sediment | 79 days | industrialchemicals.gov.au |

| Oak Forest Soil | 95 days | industrialchemicals.gov.au |

| Sludge-Amended Agricultural Soil | 105 days | industrialchemicals.gov.au |

| Agricultural Soil | 239 days | industrialchemicals.gov.au |

Biodegradation is a key process influencing the fate of organic compounds in the environment and can occur under two primary conditions: aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen). omicsonline.orgomicsonline.org Aerobic biodegradation typically involves the use of oxygen by microorganisms to break down organic substances, often leading to more complete degradation. omicsonline.org Anaerobic degradation proceeds through a series of processes, including hydrolysis, fermentation, and methanogenesis, carried out by a consortium of microorganisms in oxygen-depleted environments. nih.gov

While Hexamethylindanopyran is known to undergo primary degradation, specific studies detailing the distinct aerobic and anaerobic enzymatic pathways for the (4R,7S)- isomer are limited. General studies on complex organic matter have shown that some recalcitrant compounds are more significantly degraded under anaerobic conditions. nih.gov For Hexamethylindanopyran, it is established that it is not fully mineralized under standard aerobic test conditions. industrialchemicals.gov.au In anaerobic digestion processes, which are common in wastewater treatment sludge, the compound's high lipophilicity (tendency to associate with fats and oils) leads to its strong partitioning onto sludge solids. nih.gov Although this removes it from the water phase, it does not equate to complete degradation.

The primary degradation of Hexamethylindanopyran leads to the formation of more polar metabolites. industrialchemicals.gov.aunih.gov The most consistently identified and well-documented research-relevant degradation product is its oxidized form, HHCB-lactone , also known as galaxolidone . industrialchemicals.gov.aumdpi.comrsc.org This transformation product is ubiquitous in the environment alongside the parent compound and is itself a subject of ecological risk assessment studies. rsc.org Beyond HHCB-lactone, research indicates the formation of other polar degradants, though these are often not fully identified in studies. industrialchemicals.gov.au For example, after 28 days in a river water die-away study, 62% of the initial radiolabeled Hexamethylindanopyran was accounted for as polar metabolites. industrialchemicals.gov.au

Photolytic and Hydrolytic Transformation Mechanisms

Transformation in the environment can also be driven by non-biological processes such as hydrolysis and photolysis.

Hydrolytic Transformation: Hexamethylindanopyran contains no functional groups that are susceptible to hydrolysis. Consequently, it is not expected to undergo degradation through reaction with water in the environment. industrialchemicals.gov.au

Photolytic Transformation: In contrast to its stability against hydrolysis, Hexamethylindanopyran is considered a photolabile compound, meaning it can be degraded by light. mdpi.comfao.org Studies have investigated its degradation under both simulated sunlight and UVC radiation, confirming that direct photolysis is a significant degradation pathway. rsc.orgrsc.org The rate of photolysis follows first-order kinetics and is influenced by environmental factors. mdpi.com For instance, a basic pH has been observed to favor the degradation of the compound. mdpi.comfao.org The presence of natural substances found in river water, such as dissolved organic matter, can slow the direct photolysis process. mdpi.com

Indirect photolysis, mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH), also contributes to its degradation. mdpi.comrsc.orgrsc.org The primary identified product of photolytic degradation, similar to biodegradation, is HHCB-lactone. mdpi.com

Table 2: Photodegradation Kinetics of Hexamethylindanopyran

| Light Condition | Matrix | Pseudo-first-order rate constant (k) (min⁻¹) | Half-life (t½) (minutes) | Reference |

|---|---|---|---|---|

| Simulated Sunlight | Pure Water | 0.0042 | 165 | rsc.org |

| UVC | Pure Water | 0.0029 | 240 | rsc.org |

Environmental Persistence and Transport Research

The chemical properties of Hexamethylindanopyran, particularly its high lipophilicity (log Kow of 5.9), contribute to its environmental persistence. nih.gov It strongly adsorbs to organic matter in soil and sediment, leading to its accumulation in these compartments. industrialchemicals.gov.auruc.dk Concentrations in sludge-amended soils and sediments can be significant. nih.gov Studies monitoring sediment cores have shown that concentrations of the compound have increased over time, reflecting its continuous input into aquatic systems. ca.gov

The potential for long-range environmental transport is a point of discussion. Some assessments conclude that long-range atmospheric transport is unlikely due to a relatively short predicted atmospheric half-life of a few hours. rsc.orgindustrialchemicals.gov.auca.gov However, the detection of Hexamethylindanopyran in remote and pristine environments, such as Arctic air and fish in remote alpine lakes, suggests that transport far from its sources does occur, potentially through atmospheric deposition. industrialchemicals.gov.aunih.govindustrialchemicals.gov.au

Advanced Environmental Monitoring Methodologies

To understand the prevalence and fate of Hexamethylindanopyran in the environment, sensitive and specific analytical methods are required. Several advanced methodologies have been developed and optimized for its detection in various environmental matrices, including water, wastewater, and consumer products.

Commonly employed techniques involve chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a frequently used method for the analysis of Hexamethylindanopyran. psu.eduresearchgate.net To handle trace concentrations in complex samples like river water or wastewater, pre-concentration steps are necessary.

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that has been successfully coupled with GC-MS for this purpose. psu.eduresearchgate.net Method optimization studies have determined key parameters, such as the use of a polydimethylsiloxane (B3030410) (PDMS) fiber, an extraction time of 40 minutes, and an extraction temperature of 35°C, to achieve reliable results for water samples. psu.edu

Another widely used sample preparation technique is solid-phase extraction (SPE) . An established method uses SPE cartridges to extract and concentrate the compound from water samples, followed by analysis using gas chromatography with a flame ionization detector (GC-FID) . This SPE-GC process has demonstrated good recoveries for Hexamethylindanopyran. nanobioletters.com

For analyzing the compound in complex matrices like personal care products, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by high-performance liquid chromatography with fluorescence detection (HPLC-FL) has been developed. core.ac.uk This approach allows for rapid and high-throughput analysis of a large number of samples. core.ac.uk

Table 3: Analytical Methodologies for Hexamethylindanopyran Detection

| Analytical Technique | Sample Preparation | Common Matrices | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solid-Phase Microextraction (SPME) | Water, Wastewater | psu.eduresearchgate.net |

| Gas Chromatography-Flame Ionization Detector (GC-FID) | Solid-Phase Extraction (SPE) | Water | nanobioletters.com |

| High-Performance Liquid Chromatography-Fluorescence (HPLC-FL) | QuEChERS | Personal Care Products | core.ac.uk |

Future Research Directions and Unexplored Avenues for 4r,7s Hexamethylindanopyran

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of Hexamethylindanopyran typically results in a mixture of isomers. ontosight.ai Future research should prioritize the development of novel and sustainable methods for the stereoselective synthesis of the (4R,7S) isomer. This would not only allow for a more detailed study of its specific properties but also has the potential to lead to more efficient and environmentally friendly production processes.

Key research objectives in this area include:

Chiral Catalysis: The exploration of new chiral catalysts, including metal complexes and organocatalysts, to facilitate enantioselective cyclization and alkylation reactions in the synthesis of the indanopyran core.

Biocatalysis: The use of enzymes to achieve high stereoselectivity under mild reaction conditions, offering a greener alternative to traditional chemical synthesis.

Flow Chemistry: The application of continuous flow technologies to improve reaction efficiency, reduce waste, and allow for safer handling of reagents.

A significant challenge lies in the development of scalable and cost-effective stereoselective methods that can be implemented on an industrial scale. nih.gov

Exploration of New Theoretical Models for Predicting Stereochemical Behavior

The stereochemistry of (4R,7S)-Hexamethylindanopyran is a key determinant of its interaction with olfactory receptors and its broader biological activity. ontosight.ai The development of sophisticated theoretical models can provide valuable insights into these interactions and guide the design of new fragrance molecules.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: The development of QSAR models that specifically account for the stereochemistry of Hexamethylindanopyran isomers to predict their odor characteristics and potential biological effects.

Molecular Docking and Dynamics Simulations: The use of computational methods to simulate the binding of (4R,7S)-Hexamethylindanopyran to olfactory receptors and other biological targets, providing a molecular-level understanding of its activity.

Machine Learning and Artificial Intelligence: The application of AI-driven approaches to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships and predict the properties of new compounds.

These theoretical models will not only enhance our fundamental understanding of olfaction but also have practical applications in the fragrance industry.

Interdisciplinary Research Integrating (4R,7S)-Hexamethylindanopyran Studies with Broader Chemical Ecology and Environmental Sciences

The presence of synthetic musks like Hexamethylindanopyran in the environment raises questions about their long-term ecological impact. blomus.comethernet.edu.et Future research should adopt an interdisciplinary approach, integrating the study of (4R,7S)-Hexamethylindanopyran with broader fields such as chemical ecology and environmental science.

Key research areas include:

Enantioselective Bioaccumulation and Biotransformation: Investigating whether organisms preferentially accumulate or metabolize specific stereoisomers of Hexamethylindanopyran, and the ecological implications of these processes.

Effects on Non-Target Organisms: Assessing the potential effects of (4R,7S)-Hexamethylindanopyran on a wide range of organisms, from microorganisms to vertebrates, to understand its impact on ecosystem health.

Interactions with Other Environmental Contaminants: Studying the combined effects of (4R,7S)-Hexamethylindanopyran and other pollutants to assess potential synergistic or antagonistic interactions.

Such interdisciplinary research is essential for a comprehensive risk assessment of (4R,7S)-Hexamethylindanopyran and for the development of strategies to mitigate any potential environmental harm. ethernet.edu.et

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Hexamethylindanopyran (4R,7S)-, and how can reaction parameters be optimized to enhance stereochemical purity?

- Methodological Answer : Key steps include selecting appropriate starting materials (e.g., indene derivatives) and controlling reaction conditions (temperature, solvent polarity, and catalyst choice). Stereoselectivity can be achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis purification using techniques like column chromatography with chiral stationary phases ensures enantiomeric purity . For reproducible results, document reaction kinetics and intermediates using in-situ monitoring (e.g., TLC or HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing Hexamethylindanopyran (4R,7S)-, and how should spectral data be interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1D/2D NMR (e.g., H, C, COSY, HSQC) resolves stereochemistry and substituent positions. For example, distinct methyl group signals in C NMR (e.g., 72.7 ppm for Cβ) help identify branching patterns . Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. How should researchers design stability studies to assess Hexamethylindanopyran (4R,7S)- under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under stress conditions (e.g., heat, light, humidity) using protocols from pharmacopeial guidelines. Monitor degradation products via GC-MS or LC-MS and quantify stability using kinetic models (e.g., Arrhenius plots). Include control samples and triplicate runs to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of Hexamethylindanopyran (4R,7S)-?

- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways and transition states. Compare simulated NMR/IR spectra with experimental data to identify mismatches. Adjust computational parameters (e.g., basis sets, solvation models) iteratively. Collaborative validation with independent labs reduces algorithmic bias .

Q. What strategies address conflicting NMR data during structural elucidation of Hexamethylindanopyran derivatives?

- Methodological Answer : Use isotopic labeling (e.g., C-enriched precursors) to trace signal origins. Employ heteronuclear correlation experiments (HMBC, NOESY) to confirm spatial arrangements. If contradictions persist, cross-check with X-ray crystallography or vibrational circular dichroism (VCD) for absolute configuration .

Q. How can enantiomeric separation of Hexamethylindanopyran (4R,7S)- be optimized for high-throughput applications?

- Methodological Answer : Evaluate chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase composition (e.g., n-hexane/isopropanol ratios) to improve resolution. For preparative-scale separation, simulate elution profiles using software (e.g., ChromScope) to minimize solvent waste .

Q. What experimental designs are effective for analyzing byproduct formation during Hexamethylindanopyran synthesis?

- Methodological Answer : Use design of experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). Characterize byproducts via tandem mass spectrometry (MS/MS) and propose mitigation strategies (e.g., scavenger reagents or flow chemistry setups). Statistical tools like ANOVA assess significance of parameter interactions .

Q. How should researchers validate the reproducibility of Hexamethylindanopyran synthesis across laboratories?

- Methodological Answer : Develop standardized operating procedures (SOPs) with detailed metrics (e.g., stirring rate, inert gas flow). Conduct round-robin tests between labs, sharing raw data (e.g., NMR FID files, chromatograms) via platforms like Mendeley Data. Use coefficient of variation (CV) to quantify reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.